molecular formula C9H10ClFN2 B13029951 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Cat. No.: B13029951
M. Wt: 200.64 g/mol
InChI Key: BOVWNWQLMQRQFL-QMMMGPOBSA-N
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Description

3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.

    Functionalization: The compound can be functionalized at various positions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-5-fluoro-3-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m0/s1

InChI Key

BOVWNWQLMQRQFL-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(N=CC(=C2)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)F)Cl

Origin of Product

United States

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